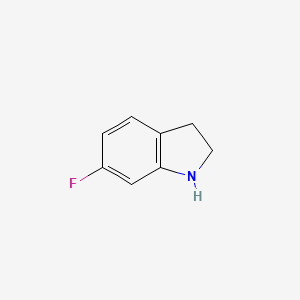

6-氟代吲哚啉

概述

描述

6-Fluoroindoline is a heterocyclic compound containing a nitrogen atom in its ring structure. It is a fluorinated derivative of indoline, which is a structural component of many biologically active compounds. The incorporation of fluorine into the indoline structure can significantly influence its reactivity, selectivity, and biological activity .

Synthetic Routes and Reaction Conditions:

Microwave-Assisted Synthesis: One of the efficient methods for synthesizing 6-Fluoroindoline involves the reaction of 5-fluoroindoline-2,3-dione with various anilines under microwave irradiation. This method uses copper dipyridine dichloride as a catalyst and ethanol as a solvent.

Nitration of Indoline: Another reported method involves the nitration of indoline, followed by reduction and fluorination steps to obtain 6-Fluoroindoline.

Industrial Production Methods:

- Industrial production methods for 6-Fluoroindoline are not extensively documented. the use of microwave-assisted synthesis and other catalytic processes can be scaled up for industrial applications due to their efficiency and eco-friendly nature .

Types of Reactions:

Oxidation: 6-Fluoroindoline can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can convert 6-Fluoroindoline into its reduced forms, such as 6-fluoroindoline-2,3-dione.

Substitution: The compound can participate in substitution reactions, where the fluorine atom or other substituents on the indoline ring are replaced by different functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products:

- The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield fluoroindoline oxides, while reduction can produce fluoroindoline diols .

科学研究应用

6-Fluoroindoline has a wide range of applications in scientific research:

Antitumor Activity: Derivatives of 6-Fluoroindoline have shown potential in antitumor activities.

Radiopharmaceutical Applications: 6-Fluoroindoline derivatives are used in radiopharmaceuticals, particularly in positron emission tomography imaging for detecting neurofibrillary tangles in Alzheimer’s disease.

Herbicidal Activity: Some fluoroindoline derivatives have been explored for their herbicidal activity, showing significant potential as commercial herbicides.

Enzyme Inhibition:

Fluorogenic and Fluorochromic Probes: These derivatives are utilized as probes in analytical and biological applications.

作用机制

Target of Action

This compound is a halogen-substituted indole

Mode of Action

The incorporation of fluorine into a target molecule can influence reactivity, selectivity, and biological activity

Biochemical Pathways

Indoles, including 6-Fluoroindoline, are derived from the metabolism of tryptophan by gut microorganisms . .

Result of Action

Fluorinated indoles have been used in the preparation of various compounds, including tryptophan dioxygenase inhibitors, potential anticancer immunomodulators, antibacterial agents, antifungal agents, and sodium-dependent glucose co-transporter 2 (sglt2) inhibitors for the management of hyperglycemia in diabetes .

相似化合物的比较

6-Fluoroindole: A halogen-substituted indole with similar properties and applications.

5-Fluoroindoline: Another fluorinated indoline derivative with comparable reactivity and biological activity.

Fluoroindoline-2,3-dione: A precursor in the synthesis of various fluorinated indoline derivatives.

Uniqueness:

- 6-Fluoroindoline stands out due to its specific substitution pattern and the resulting unique reactivity and selectivity. Its applications in antitumor activity, radiopharmaceuticals, and enzyme inhibition highlight its versatility and potential in various fields of research.

生物活性

6-Fluoroindoline, a fluorinated derivative of indole, has garnered attention for its diverse biological activities, particularly in antimicrobial and metabolic contexts. This article synthesizes findings from various studies to illustrate the compound's biological significance, mechanisms of action, and potential applications.

6-Fluoroindoline is characterized by the presence of a fluorine atom at the 6-position of the indole ring. This substitution alters its physicochemical properties, influencing its interaction with biological systems. Research indicates that the introduction of fluorine can enhance lipophilicity and bioactivity compared to non-fluorinated analogs .

Antimicrobial Activity

Inhibition of Biofilm Formation and Virulence Factors

Recent studies have demonstrated that 6-fluoroindoline exhibits significant antibiofilm and antivirulence properties against various bacterial pathogens, including Serratia marcescens and Vibrio parahaemolyticus. For instance, one study found that 6-fluoroindole inhibited biofilm formation and reduced the production of virulence factors in S. marcescens, suggesting its potential as a therapeutic agent against biofilm-associated infections .

Mechanism of Action

The mechanism behind its antimicrobial activity is believed to involve interference with quorum sensing (QS), a communication process that bacteria use to coordinate group behaviors such as biofilm formation. 6-Fluoroindoline disrupts QS signaling pathways, leading to decreased motility and virulence factor production .

Metabolic Adaptation in Bacteria

Adaptive Laboratory Evolution (ALE)

In a groundbreaking study, researchers utilized adaptive laboratory evolution techniques to demonstrate that Escherichia coli can metabolically adapt to utilize 6-fluoroindoline as a nutrient source. This adaptation involved the conversion of 6-fluoroindoline into 6-fluorotryptophan, which was then incorporated into the bacterial proteome at tryptophan sites. The study highlights how a previously inhibitory compound can become essential for microbial growth under selective pressure .

Experimental Findings

The ALE experiments revealed that after several passages under increasing concentrations of 6-fluoroindoline, certain E. coli strains exhibited stable growth rates and metabolic integration of fluorinated amino acids. This adaptation underscores the potential for developing microbial strains capable of utilizing non-canonical amino acids derived from fluorinated compounds .

Case Studies and Research Findings

| Study | Findings | Organism |

|---|---|---|

| Lee et al. (2020) | Demonstrated antibiofilm activity against Serratia marcescens | Serratia marcescens |

| Tack et al. (2023) | Showed metabolic adaptation in E. coli to utilize 6-fluoroindoline | Escherichia coli |

| Agostini et al. (2021) | Discussed regulatory network changes due to fluorinated indoles | Various strains |

属性

IUPAC Name |

6-fluoro-2,3-dihydro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FN/c9-7-2-1-6-3-4-10-8(6)5-7/h1-2,5,10H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBLNKUULIMDAIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C=CC(=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70293700 | |

| Record name | 6-Fluoroindoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70293700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2343-23-9 | |

| Record name | 2343-23-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91563 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Fluoroindoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70293700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 6-fluoroindoline accumulation in the study of fluorinated antibiotics?

A: The research paper focuses on the preparation of fluorinated antibiotics, specifically exploring the use of 6-fluorotryptophan in the culture broth of Streptomyces sp. H-63. Interestingly, the study reveals that introducing 6-fluorotryptophan leads to the accumulation of 3a-hydroxy-6-fluoroindoline. [] This observation suggests that 6-fluoroindoline might be an intermediate compound in the biosynthetic pathway of fluorinated vulgamycins. Further investigation into the role of 6-fluoroindoline could provide valuable insights into the mechanism of fluorinated vulgamycin biosynthesis and facilitate the development of novel fluorinated antibiotics.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。